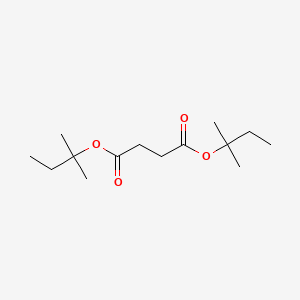
4-Hydroxynonanoic acid
Descripción general
Descripción
4-Hydroxynonanoic acid is a chemical compound with the molecular formula C9H18O3 . It is also known as 4-hydroxy pelargonic acid .
Synthesis Analysis
The synthesis of 4-Hydroxynonanoic acid can be achieved through the biotransformation of renewable fatty acids. This process involves the design of the biotransformation pathways, discovery and engineering of the cascade enzymes, and functional and balanced expression of the cascade enzymes in microbial cells .Molecular Structure Analysis
The molecular structure of 4-Hydroxynonanoic acid consists of 9 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The average mass is 174.237 Da and the monoisotopic mass is 174.125595 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxynonanoic acid include a molecular formula of C9H18O3, an average mass of 174.237 Da, and a monoisotopic mass of 174.125595 Da .Aplicaciones Científicas De Investigación
Biocatalytic Systems
4-Hydroxynonanoic acid is used in constructing biocatalytic systems. It is synthesized through the conversion of oleic acid in olive oil into ω-hydroxynonanoic acid. This process has seen advancements, such as the introduction of adsorbent and anion exchange resins, which have significantly increased the yield, making it industrially viable for synthesizing diverse chemicals (Kang et al., 2020).
Metabolic Pathways Analysis
Isotopic tools have been used to dissect and quantify parallel metabolic pathways of 4-hydroxynonanoic acid. This acid, derived from 4-hydroxy-2-(E)-nonenal (4-HNE), is primarily catabolized through a pathway involving phosphorylation and beta-oxidation. Such research aids in understanding the complex metabolic processes involving 4-hydroxynonanoic acid and similar compounds (Sadhukhan et al., 2010).
Lipid Peroxidation and Biochemical Reactivity
4-Hydroxynonanoic acid is a key product of lipid peroxidation, exhibiting various biological and cytotoxic effects. Its biochemical reactivity, especially with amino and thiol groups, has been extensively studied to understand its interaction with biomolecules like proteins, lipids, and nucleic acids. These interactions are crucial in various physiological and pathological processes, including oxidative stress and inflammation (Schaur, 2003).
Safety and Hazards
While specific safety and hazard information for 4-Hydroxynonanoic acid is not available in the search results, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
Direcciones Futuras
Propiedades
IUPAC Name |
4-hydroxynonanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-5-8(10)6-7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOSQCITEZUTOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40998977 | |
| Record name | 4-Hydroxynonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxynonanoic acid | |
CAS RN |
7779-53-5 | |
| Record name | Nonanoic acid, 4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxynonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-Piperidinone, 3,4,5-tris(phenylmethoxy)-6-[(phenylmethoxy)methyl]-, (3R,4S,5R,6R)-](/img/structure/B3057162.png)
